3-Fluoro-4-(3-methoxyphenyl)benzoic acid
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Overview
Description
3-Fluoro-4-(3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-methoxyphenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluorobenzoic acid.
Friedel-Crafts Acylation: The 3-fluorobenzoic acid undergoes Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 3-methoxyphenyl group onto the benzene ring.
Hydrolysis: The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products
Nucleophilic Aromatic Substitution: Substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Reduction: 3-Fluoro-4-(3-methoxyphenyl)benzyl alcohol.
Scientific Research Applications
3-Fluoro-4-(3-methoxyphenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders such as Alzheimer’s disease.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biochemistry: Its derivatives are studied for their potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives targeting Alzheimer’s disease may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing acetylcholine levels in the brain and improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the 3-methoxyphenyl group.
4-Fluoro-3-(3-methoxyphenyl)benzoic acid: Similar structure but with different positioning of the fluorine and methoxyphenyl groups.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a methoxyphenyl group.
Uniqueness
3-Fluoro-4-(3-methoxyphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methoxyphenyl group on the benzene ring
Properties
IUPAC Name |
3-fluoro-4-(3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)12-6-5-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHWTXVQCXMXKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681407 |
Source
|
Record name | 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-36-0 |
Source
|
Record name | 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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